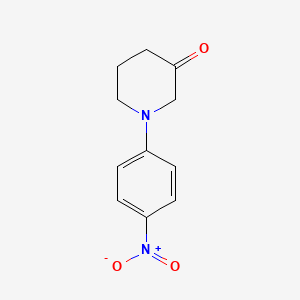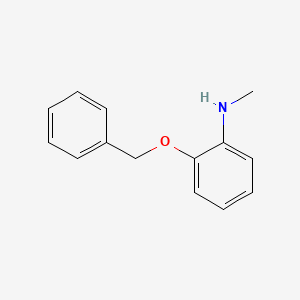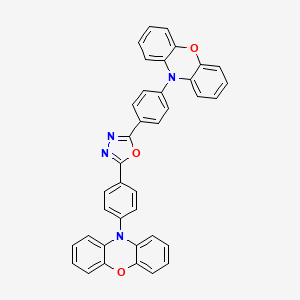
bis-PXZ-OXD
概要
説明
準備方法
The synthesis of bis-PXZ-OXD involves a multi-step process. One common synthetic route includes the reaction of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with phenoxazine in the presence of potassium carbonate and palladium(II) acetate as a catalyst. The reaction is typically carried out in toluene under reflux conditions . The product is then purified by column chromatography and further refined through sublimation under reduced pressure to achieve high purity suitable for OLED fabrication .
化学反応の分析
Bis-PXZ-OXD undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation typically results in the formation of halogenated derivatives of this compound .
科学的研究の応用
Bis-PXZ-OXD has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules.
Biology: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and fluorescence.
Industry: This compound is primarily used in the production of OLEDs, where it serves as an electron-transport layer, enhancing the efficiency and performance of the devices
作用機序
The mechanism of action of bis-PXZ-OXD in OLEDs involves its role as a TADF emitter. The compound exhibits a hybridized local and charge-transfer (HLCT) excited state, which is achieved by modifying the connection bridges between donor and acceptor groups. This modification reduces the torsion angle and steric hindrance between these groups, facilitating efficient reverse intersystem crossing (RISC) from the triplet to the singlet state . This process enhances the photoluminescence quantum yield and overall efficiency of the OLEDs .
類似化合物との比較
Bis-PXZ-OXD can be compared with other similar compounds such as:
PXZ-OXD: This compound has a similar structure but differs in the number of phenoxazine units attached to the oxadiazole core.
PXZ-TAZ: This compound uses a triazole core instead of an oxadiazole core, resulting in different emission properties.
2PXZ-OXD: This compound has two phenoxazine units attached to the oxadiazole core, leading to higher photoluminescence quantum yields and more efficient TADF properties
This compound is unique due to its specific combination of donor and acceptor groups, which provides a balance between local and charge-transfer excited states, making it highly efficient for use in OLEDs .
特性
IUPAC Name |
10-[4-[5-(4-phenoxazin-10-ylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24N4O3/c1-5-13-33-29(9-1)41(30-10-2-6-14-34(30)43-33)27-21-17-25(18-22-27)37-39-40-38(45-37)26-19-23-28(24-20-26)42-31-11-3-7-15-35(31)44-36-16-8-4-12-32(36)42/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYCTLAMROUHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NN=C(O5)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



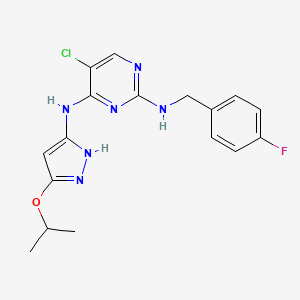
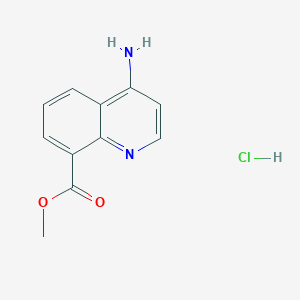
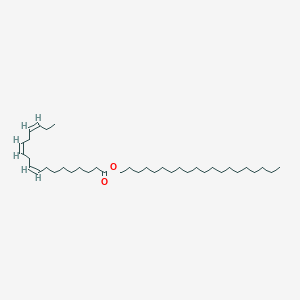
![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3103698.png)

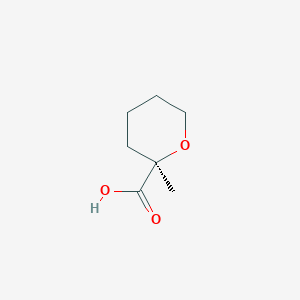
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)

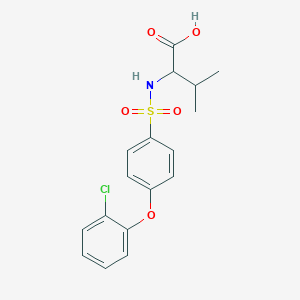
![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)
